molecular formula C16H23ClN2O3S B4489353 N-[3-(4-CHLOROPHENYL)PROPYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE

N-[3-(4-CHLOROPHENYL)PROPYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4489353
M. Wt: 358.9 g/mol
InChI Key: ACICLUMCRKGHCS-UHFFFAOYSA-N
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Description

N-[3-(4-CHLOROPHENYL)PROPYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a chlorophenyl group, a propyl chain, a methanesulfonyl group, and a piperidine ring, making it a unique molecule with potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-CHLOROPHENYL)PROPYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and the introduction of the chlorophenyl and methanesulfonyl groups. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step often involves the use of chlorobenzene derivatives in substitution reactions.

    Addition of the Methanesulfonyl Group: This can be done using methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-CHLOROPHENYL)PROPYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents like chlorine (Cl₂) and bromine (Br₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[3-(4-CHLOROPHENYL)PROPYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as its role in modulating neurotransmitter activity.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-CHLOROPHENYL)PROPYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the reuptake of neurotransmitters, leading to increased levels of these chemicals in the synaptic cleft .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-CHLOROPHENYL)PROPYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonyl group, in particular, may enhance its solubility and reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[3-(4-chlorophenyl)propyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3S/c1-23(21,22)19-11-8-14(9-12-19)16(20)18-10-2-3-13-4-6-15(17)7-5-13/h4-7,14H,2-3,8-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACICLUMCRKGHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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